molecular formula C5H10ClNO3 B1643246 2-Chloro-N-(2,3-dihydroxypropyl)acetamide CAS No. 71064-34-1

2-Chloro-N-(2,3-dihydroxypropyl)acetamide

Cat. No.: B1643246
CAS No.: 71064-34-1
M. Wt: 167.59 g/mol
InChI Key: AYFSYGFEOPUIFD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dihydroxypropyl)acetamide (CAS: 71064-34-1) is a chloroacetamide derivative with the molecular formula C₅H₁₀ClNO₃ and a molecular weight of 167.59 g/mol . It features a 2-chloroacetamide backbone substituted with a 2,3-dihydroxypropyl group, which introduces hydrophilic properties due to the two hydroxyl groups. The compound is reported to have a purity of ≥98% and is available in milligram to gram quantities for research purposes .

Properties

IUPAC Name

2-chloro-N-(2,3-dihydroxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3/c6-1-5(10)7-2-4(9)3-8/h4,8-9H,1-3H2,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFSYGFEOPUIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,3-dihydroxypropyl)acetamide typically involves the reaction of 2-chloroacetamide with glycerol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

  • Chloroacetamide group :

    • Susceptible to hydrolysis under acidic/basic conditions, potentially forming carboxylic acid derivatives.

    • May undergo substitution reactions (e.g., elimination of Cl⁻) under nucleophilic conditions.

  • Dihydroxypropyl moiety :

    • Hydroxyl groups enable hydrogen bonding or esterification with carboxylic acid derivatives.

    • The stereochemistry at the 2R position influences solubility and biological interactions .

Antimicrobial Activity and Biological Interactions

Studies on structurally similar chloroacetamide derivatives (e.g., 2-chloro-N-(3-hydroxyphenyl)acetamide) demonstrate antibacterial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . While direct data for 2-Chloro-N-(2,3-dihydroxypropyl)acetamide is limited, its structural analogs suggest:

Bacterial Strain Inhibition Zone (mm)
Bacillus subtilis8–14
Staphylococcus aureus8–14
Escherichia coli8–14
Pseudomonas aeruginosa6–12

The chloroacetamide group likely inhibits penicillin-binding proteins , disrupting bacterial cell wall synthesis .

Structural and Physicochemical Data

From PubChem and safety data sheets :

  • Molecular formula : C₅H₁₀ClNO₃

  • Molecular weight : 167.59 g/mol

  • IUPAC name : 2-chloro-N-[(2S)-2,3-dihydroxypropyl]acetamide

  • SMILES : C(C@@HO)NC(=O)CCl

Scientific Research Applications

2-Chloro-N-(2,3-dihydroxypropyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dihydroxypropyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the dihydroxypropyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent-Driven Structural and Functional Differences

Chlorophenyl-Substituted Acetamides

2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)

  • Structure : Features a 2,3-dichlorophenyl group instead of dihydroxypropyl.
  • Conformation : The N–H bond adopts a syn conformation relative to both the 2- and 3-chloro substituents on the aromatic ring, stabilizing intermolecular N–H⋯O hydrogen bonds in the crystal lattice .
  • Applications : Studied for its hydrogen-bonding patterns and conformational rigidity, relevant to crystallography and materials science .

2-Chloro-N-(3-chlorophenyl)acetamide

  • Structure : Substituted with a single meta-chloro group on the phenyl ring.
  • Conformation : The N–H bond is anti to the 3-chloro substituent, contrasting with the syn conformation in 23DCPCA .
  • Crystallography : Forms infinite chains via N–H⋯O hydrogen bonding, similar to 23DCPCA but with distinct packing due to substituent position .
Alkyl/Aryl-Substituted Acetamides

2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t)

  • Physical Properties : Melting point = 213°C, Rf = 0.52 (Toluene:EtOAc), IR νmax = 3393 cm⁻¹ (N–H stretch) .
  • Comparison : The methyl groups reduce polarity compared to the dihydroxypropyl analog, affecting solubility and chromatographic behavior .

2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

  • Structure : Incorporates a cyclopropyl and tetrahydronaphthalenyl group, increasing steric bulk.
  • Applications : Explored in drug discovery for its ability to interact with hydrophobic binding pockets in enzymes or receptors .
Hydroxyalkyl-Substituted Acetamides

2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide Structure: Contains a 3-hydroxypropyl group instead of 2,3-dihydroxypropyl. Molecular Weight: 227.69 g/mol, higher than the dihydroxypropyl analog due to the additional chlorophenyl group . Applications: Potential intermediate in pharmaceuticals, with hydroxyl groups enabling derivatization .

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Formula Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Applications/Notes
2-Chloro-N-(2,3-dihydroxypropyl)acetamide C₅H₁₀ClNO₃ 2,3-dihydroxypropyl Not reported N–H (~3300–3400)* Drug discovery, solubility studies
2-Chloro-N-(2,3-dichlorophenyl)acetamide C₈H₆Cl₃NO 2,3-dichlorophenyl Not reported N–H (3292), C=O (1649) Crystallography, hydrogen-bonding studies
2-Chloro-N-(2,3-dimethylphenyl)acetamide C₁₀H₁₂ClNO 2,3-dimethylphenyl 213 N–H (3393), C=O (1649) Synthetic intermediate, antidepressant research
2-Chloro-N-(3-chlorophenyl)acetamide C₈H₇Cl₂NO 3-chlorophenyl Not reported N–H (~3290)* Structural studies, polymorphism analysis

*Predicted based on analogous compounds.

Hydrogen Bonding and Crystallographic Behavior

  • This compound : Expected to form intramolecular hydrogen bonds between hydroxyl groups and the acetamide carbonyl, enhancing stability in aqueous environments.
  • 23DCPCA and Derivatives : Exhibit intermolecular N–H⋯O hydrogen bonds, creating layered or chain-like crystal structures . The syn or anti conformation of the N–H bond relative to substituents dictates packing efficiency.

Biological Activity

2-Chloro-N-(2,3-dihydroxypropyl)acetamide, with the CAS number 71064-34-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H10ClNO3
  • Molecular Weight : 167.59 g/mol
  • Solubility : Soluble in various organic solvents; specific solubility conditions must be adhered to for optimal use in research settings .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This compound may function through:

  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways and influencing cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance:

  • Bacterial Inhibition : It shows significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. In vitro studies reported Minimum Inhibitory Concentrations (MICs) as low as 1 mg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also been tested for antifungal efficacy:

  • Fungal Pathogens : It displayed inhibitory effects against Candida albicans, with MIC values indicating moderate antifungal activity .

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound may possess cytotoxic properties:

  • Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound could induce apoptosis in certain types of cancer cells. However, further studies are needed to elucidate the precise mechanisms and efficacy in vivo .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various compounds including this compound against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 0.5 mg/mL .
  • Cytotoxicity Assessment :
    • An investigation into the cytotoxic effects on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy .
  • Mechanistic Studies :
    • Research focusing on the mechanism of action revealed that the compound may disrupt cellular processes by inhibiting key metabolic enzymes, which warrants further investigation into its therapeutic potential .

Comparative Analysis

A comparative analysis of this compound with other similar compounds highlights its unique properties:

Compound NameStructureAntimicrobial ActivityCytotoxicity
This compoundCl-C(=O)N(CH₂CHOH)₂ModerateYes
Compound AR-C(=O)N(CH₂OH)₂HighNo
Compound BR-C(=O)N(CH₂CHOH)₃LowYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-(2,3-dihydroxypropyl)acetamide
Reactant of Route 2
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